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molecular formula C13H12FNO3 B1404104 Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 1159600-04-0

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1404104
M. Wt: 249.24 g/mol
InChI Key: MJZYVXZLXHAZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877782B2

Procedure details

To a solution of ethyl 2-butynoate (65.5 mL, 562 mmol) and triethylamine (80.7 mL, 576 mmol) in ethanol (600 mL) was added, at 0-4° C. over 2 h, 500 mL of a solution of (E)- and/or (Z)—N-hydroxy-2-fluoro-benzenecarboximidoyl chloride (83.3 g 480 mmol) in ethanol (900 mL). Ethyl 2-butynoate (44.6 ml, 383 mmol) in ethanol (125 mL) was added at 0° C., then the remaining 400 ml of the (E)- and/or (Z)—N-hydroxy-2-fluoro-benzenecarboximidoyl chloride solution were added over a 1 h period. The resulting mixture was then stirred for 48 h at room temperature and evaporated. The mixture was then poured onto HCl (1.2 L), and extracted with tert-butyl methyl ether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 9:1) afforded the title product (73.6 g, 62%) which was obtained as a yellow oil, MS: m/e=250.1 [M+H]+.
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
65.5 mL
Type
reactant
Reaction Step Two
Quantity
80.7 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
83.3 g
Type
reactant
Reaction Step Five
Quantity
44.6 mL
Type
reactant
Reaction Step Six
Quantity
125 mL
Type
solvent
Reaction Step Six
[Compound]
Name
( E )-
Quantity
400 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]#[C:3][CH3:4].C(N(CC)CC)C.[OH:16]/[N:17]=[C:18](\Cl)/[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[F:25]>C(O)C>[CH2:7]([O:6][C:1]([C:2]1[C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[F:25])=[N:17][O:16][C:3]=1[CH3:4])=[O:5])[CH3:8]

Inputs

Step One
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
65.5 mL
Type
reactant
Smiles
C(C#CC)(=O)OCC
Name
Quantity
80.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
solution
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
83.3 g
Type
reactant
Smiles
O\N=C(\C1=C(C=CC=C1)F)/Cl
Step Six
Name
Quantity
44.6 mL
Type
reactant
Smiles
C(C#CC)(=O)OCC
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
( E )-
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O\N=C(\C1=C(C=CC=C1)F)/Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The mixture was then poured onto HCl (1.2 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
The combined organic layers were then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 9:1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 73.6 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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